1-Bromo-4-((3-chloropropyl)sulfonyl)benzene
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Overview
Description
1-Bromo-4-((3-chloropropyl)sulfonyl)benzene is a chemical compound with the molecular formula C10H10BrClO2S. It is a member of the benzene family and is commonly referred to as BCS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-((3-chloropropyl)sulfonyl)benzene typically involves the reaction of 1-bromo-4-nitrobenzene with 3-chloropropylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-((3-chloropropyl)sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used
Major Products Formed
Scientific Research Applications
1-Bromo-4-((3-chloropropyl)sulfonyl)benzene is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-4-((3-chloropropyl)sulfonyl)benzene involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(3-chloropropyl)benzene: Similar structure but lacks the sulfonyl group.
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the chloropropyl group.
1-Bromo-4-nitrobenzene: Similar structure but contains a nitro group instead of the chloropropyl group
Uniqueness
1-Bromo-4-((3-chloropropyl)sulfonyl)benzene is unique due to the presence of both the bromine and sulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(3-chloropropylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKQCVBDEKIYEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611841 |
Source
|
Record name | 1-Bromo-4-(3-chloropropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937014-20-5 |
Source
|
Record name | 1-Bromo-4-(3-chloropropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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